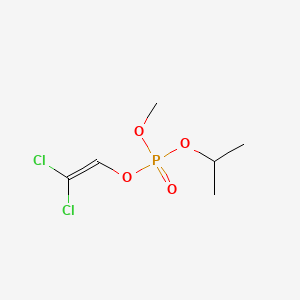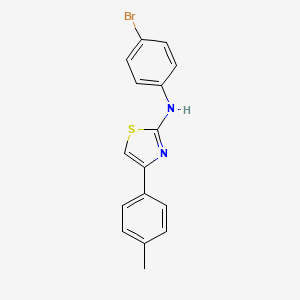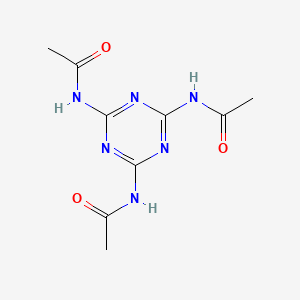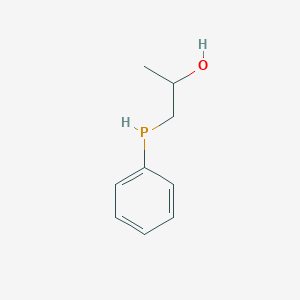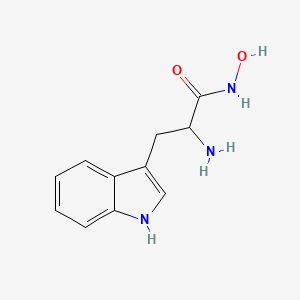
Tryptophanhydroxamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tryptophanhydroxamate is a derivative of the amino acid tryptophan, characterized by the presence of a hydroxamate functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tryptophanhydroxamate can be synthesized through several methods. One common approach involves the reaction of tryptophan with hydroxylamine under acidic conditions. The reaction typically proceeds as follows:
Starting Materials: Tryptophan and hydroxylamine.
Reaction Conditions: Acidic medium, often using hydrochloric acid.
Procedure: Tryptophan is dissolved in an acidic solution, and hydroxylamine is added. The mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as enzymatic synthesis or microbial fermentation. These methods offer advantages in terms of yield, purity, and environmental sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
Tryptophanhydroxamate undergoes various chemical reactions, including:
Oxidation: The hydroxamate group can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction of the hydroxamate group can yield amines.
Substitution: The hydroxamate group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Tryptophanhydroxamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: this compound is studied for its role in enzyme inhibition, particularly in the inhibition of metalloproteases.
Medicine: It has potential therapeutic applications, including as an anticancer agent due to its ability to inhibit histone deacetylases.
Industry: The compound is used in the development of novel materials and as a precursor for the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of tryptophanhydroxamate involves its interaction with specific molecular targets. For instance, as a histone deacetylase inhibitor, it binds to the active site of the enzyme, preventing the deacetylation of histone proteins. This leads to changes in gene expression and can induce apoptosis in cancer cells. The hydroxamate group plays a crucial role in chelating metal ions, which is essential for its inhibitory activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Tryptophan: The parent amino acid from which tryptophanhydroxamate is derived.
Hydroxamic Acids: A class of compounds characterized by the presence of the hydroxamate functional group, including compounds like deferoxamine and vorinostat.
Uniqueness
This compound is unique due to its dual nature, combining the properties of tryptophan and hydroxamic acids. This allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to chelate metal ions and inhibit specific enzymes makes it a valuable compound in both research and therapeutic contexts.
Eigenschaften
CAS-Nummer |
5814-96-0 |
|---|---|
Molekularformel |
C11H13N3O2 |
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
2-amino-N-hydroxy-3-(1H-indol-3-yl)propanamide |
InChI |
InChI=1S/C11H13N3O2/c12-9(11(15)14-16)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13,16H,5,12H2,(H,14,15) |
InChI-Schlüssel |
LBMAEBPZXXNKMZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



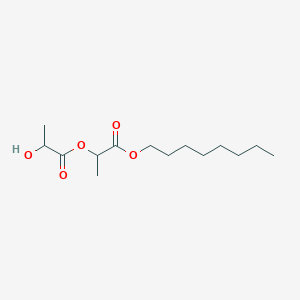
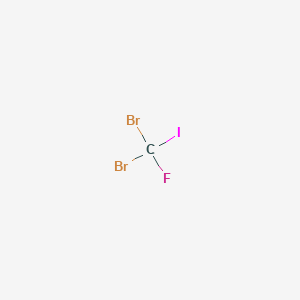
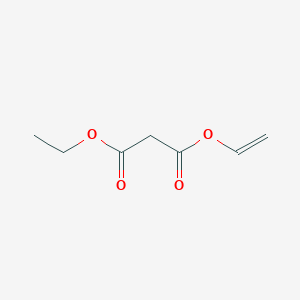
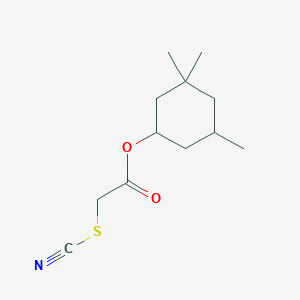


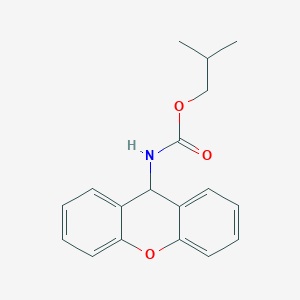
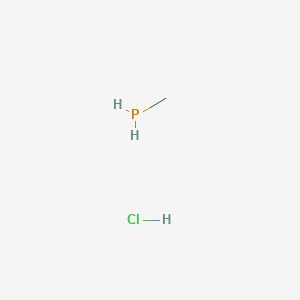
![Cyclohexanone,6-bis[(dibenzylamino)methyl]-, dihydrochloride](/img/structure/B14741187.png)
